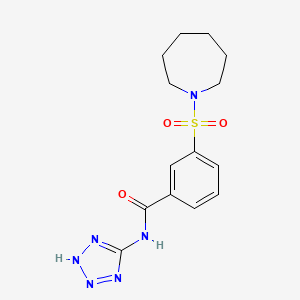

![molecular formula C14H16N6O B6420784 2-{[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethan-1-ol CAS No. 878063-20-8](/img/structure/B6420784.png)

2-{[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-{[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethan-1-ol” is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is part of a larger group of heterocyclic compounds that have shown a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidine compounds has been reported in the literature . The process involves the design and synthesis of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives .Chemical Reactions Analysis

The chemical reactions involving similar pyrazolo[3,4-d]pyrimidine compounds have been studied . These reactions involve the use of various reagents and conditions to achieve the desired transformations .Aplicaciones Científicas De Investigación

Anticancer Agents

Pyrido[2,3-d]pyrimidines, which are structurally similar to the compound , have been studied extensively for their potential as anticancer agents . They have shown a broad spectrum of activities, including antitumor effects . These compounds have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others .

Antibacterial Agents

These compounds have also demonstrated antibacterial properties . For example, one derivative was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli .

CNS Depressants

Pyrido[2,3-d]pyrimidines have shown CNS depressive effects . This suggests that the compound could potentially be used in the treatment of conditions related to the central nervous system.

Anticonvulsants

These compounds have also been found to have anticonvulsant activities . This indicates a potential use in the treatment of seizure disorders.

Antipyretic Agents

The compound has demonstrated antipyretic (fever-reducing) effects . This suggests a potential use in the management of fever.

Analgesics

Pyrido[2,3-d]pyrimidines have shown analgesic (pain-relieving) effects . This indicates a potential use in pain management.

Direcciones Futuras

The future directions for research on “2-{[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethan-1-ol” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . This could include the design and synthesis of new derivatives, in-depth study of their mechanisms of action, and comprehensive evaluation of their safety and efficacy in preclinical and clinical studies .

Mecanismo De Acción

Target of Action

The compound, also known as 2-{[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethan-1-ol, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been found to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They target a variety of cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets by inhibiting their activity, which can lead to changes in cellular processes . For example, by inhibiting tyrosine kinase, the compound can disrupt signal transduction pathways, leading to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tyrosine kinase, it can affect the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation . By inhibiting BCR-ABL, it can affect the JAK/STAT pathway, which is involved in cell proliferation, survival, and immune responses .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is achieved through its interaction with its targets and the subsequent disruption of cellular processes .

Propiedades

IUPAC Name |

2-[(4-anilino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O/c1-20-13-11(9-16-20)12(17-10-5-3-2-4-6-10)18-14(19-13)15-7-8-21/h2-6,9,21H,7-8H2,1H3,(H2,15,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTLSVQJTFHTHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420701.png)

![2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B6420714.png)

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B6420721.png)

![2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide](/img/structure/B6420729.png)

![N-(2-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B6420736.png)

![N-[(furan-2-yl)methyl]-2-(phenanthridin-6-ylsulfanyl)acetamide](/img/structure/B6420744.png)

![(2Z)-3-{[4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}prop-2-enoic acid](/img/structure/B6420770.png)

![methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B6420773.png)

![N-(4-methoxyphenyl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetamide](/img/structure/B6420778.png)

![N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6420782.png)

![1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6420794.png)

![4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6420799.png)

![3-(3-{[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6420809.png)